1H-Indazol-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Drug Discovery: Derivatives of 1H-Indazol-3-ol have been explored for their potential as therapeutic agents in various diseases. Some examples include:

- Anti-cancer properties: Studies suggest that certain 1H-Indazol-3-ol derivatives exhibit anti-proliferative and anti-migratory effects on cancer cells, making them potential candidates for cancer treatment [].

- Anti-inflammatory activity: Some derivatives show anti-inflammatory properties, indicating their potential use in treating inflammatory conditions [].

Material Science:

- Organic electronics: Researchers are exploring the potential of 1H-Indazol-3-ol derivatives as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique electronic properties [].

Synthetic Organic Chemistry:

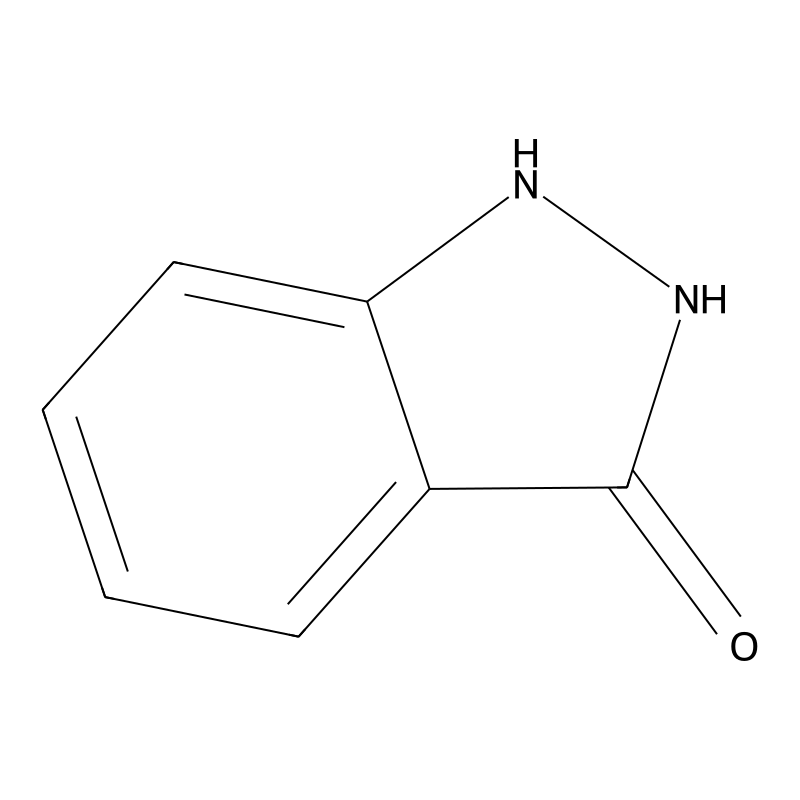

1H-Indazol-3-ol is a heterocyclic compound characterized by its indazole structure, which consists of a five-membered ring containing two nitrogen atoms. The molecular formula for 1H-Indazol-3-ol is C7H6N2O, and it features a hydroxyl group (-OH) at the 3-position of the indazole ring. This compound is notable for its potential biological activity and versatility in organic synthesis, making it a subject of interest in medicinal chemistry and pharmaceutical research .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, a common reaction in organic synthesis .

- Alkylation: It can undergo alkylation reactions, leading to the formation of derivatives such as 1-benzyl-1H-indazol-3-ol through interactions with alkyl halides .

- Condensation Reactions: The compound can also participate in condensation reactions, forming more complex structures by linking with other organic molecules .

1H-Indazol-3-ol exhibits various biological activities, including:

- Anticancer Properties: Derivatives of 1H-Indazol-3-ol have been tested for their anticancer effects, showing promising results against cancer cell lines like MCF7. Copper(II) complexes of this compound have demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .

- Enzyme Inhibition: Research has indicated that compounds based on the indazole scaffold can inhibit specific enzymes, contributing to their therapeutic potential in treating various diseases .

Several methods have been developed for synthesizing 1H-Indazol-3-ol:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, yielding the indazole structure.

- Rhodium(III)-Catalyzed Reactions: Recent studies have employed rhodium(III) catalysts to facilitate the synthesis of indazol derivatives through 1,4-addition reactions with maleimides .

- Esterification and Hydrolysis: The compound can also be synthesized from esterification reactions followed by hydrolysis to yield the desired hydroxylated product .

1H-Indazol-3-ol and its derivatives find applications in various fields:

- Pharmaceuticals: Due to their biological activity, they are explored as potential drug candidates for cancer and other diseases.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies involving 1H-Indazol-3-ol focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Docking Studies: Computational methods are employed to predict how 1H-Indazol-3-ol interacts with target proteins.

- In Vitro Assays: Experimental assays assess the biological impact of the compound on cell lines or enzyme activity.

Several compounds share structural similarities with 1H-Indazol-3-ol. Here are some notable examples:

These compounds highlight the unique nature of 1H-Indazol-3-ol while also showcasing how modifications can lead to different biological activities and applications.

1H-Indazol-3-ol is a heterocyclic compound characterized by a fused ring system consisting of a benzene ring and a pyrazole moiety with a hydroxyl group at the 3-position [14] [16]. The molecular formula of 1H-Indazol-3-ol is C7H6N2O, with a molecular weight of 134.14 g/mol [14] [19]. The compound is also known by its alternative name, 1,2-dihydro-3H-indazol-3-one, which represents its tautomeric keto form [14] [25].

The structure of 1H-Indazol-3-ol features a planar bicyclic system with two nitrogen atoms in the five-membered ring and a hydroxyl group attached to the carbon at position 3 [9] [16]. The compound exists in a tautomeric equilibrium between the hydroxy form (1H-Indazol-3-ol) and the keto form (1,2-dihydro-3H-indazol-3-one), with the hydroxy form predominating in solution [25] [26].

Crystallographic Data and Conformational Analysis

Crystallographic studies have revealed important structural features of 1H-Indazol-3-ol in the solid state [7] [25]. The compound crystallizes in a monoclinic crystal system, with the molecules arranged in a planar configuration that facilitates intermolecular hydrogen bonding [7] [21]. X-ray diffraction analyses have demonstrated that the tautomeric preference in the solid state can differ from that observed in solution, with the hydroxy form (1H-Indazol-3-ol) being predominant in crystalline form [25] [26].

Conformational analysis of 1H-Indazol-3-ol indicates minimal rotational freedom within the fused ring system due to its rigid bicyclic structure [21] [25]. The bond lengths and angles within the indazole core are consistent with aromatic character, with the C-N bonds in the five-membered ring showing partial double-bond character [7] [21]. The N-N bond length is typically around 1.35 Å, which is intermediate between a single and double bond, reflecting the delocalized electronic structure of the heterocycle [21] [25].

Crystal packing of 1H-Indazol-3-ol is characterized by extensive hydrogen bonding networks involving the hydroxyl group and nitrogen atoms, which contribute significantly to the stability of the crystal lattice [7] [20]. These hydrogen bonding interactions play a crucial role in determining the three-dimensional arrangement of molecules in the solid state [20] [25].

Spectroscopic Properties

NMR Spectral Characteristics

The proton Nuclear Magnetic Resonance (1H NMR) spectrum of 1H-Indazol-3-ol exhibits characteristic signals that confirm its structural features [8] [22]. The aromatic protons of the benzene ring typically appear as a complex pattern in the range of δ 7.1-8.6 ppm, with coupling patterns reflecting their relative positions [8] [24]. The hydroxyl proton generally appears as a broad singlet at approximately δ 5-6 ppm, although its exact position can vary depending on concentration, temperature, and solvent effects [22] [24].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides valuable information about the carbon framework of 1H-Indazol-3-ol [8] [22]. The spectrum typically shows distinct signals for the seven carbon atoms, with the carbon bearing the hydroxyl group (C-3) appearing at approximately δ 150-160 ppm due to the deshielding effect of the adjacent nitrogen atoms and oxygen [8] [24]. The aromatic carbons of the benzene ring generally resonate in the range of δ 110-140 ppm, with specific chemical shifts dependent on their positions relative to the nitrogen atoms [22] [24].

NMR studies have been instrumental in elucidating the tautomeric behavior of 1H-Indazol-3-ol in solution [22] [25]. In dimethyl sulfoxide (DMSO) solution, the compound exists predominantly (approximately 85%) as the hydroxy tautomer (1H-Indazol-3-ol), with the remaining 15% as the keto tautomer (1,2-dihydro-3H-indazol-3-one) [24] [25].

IR and UV-Visible Spectroscopic Profiles

Infrared (IR) spectroscopy of 1H-Indazol-3-ol reveals characteristic absorption bands that correspond to its functional groups and structural features [11] . The IR spectrum typically shows a broad band in the region of 3200-3500 cm-1, attributable to the O-H stretching vibration of the hydroxyl group [11] [22]. Additional significant bands include N-H stretching (3100-3200 cm-1), C=N stretching (1600-1650 cm-1), and C=C stretching vibrations (1400-1600 cm-1) [11] . The specific IR bands at approximately 1617, 1604, 1563, and 1509 cm-1 are characteristic of the indazole ring system and can be used for identification purposes [11] [22].

The Ultraviolet-Visible (UV-Vis) spectroscopic profile of 1H-Indazol-3-ol exhibits absorption maxima that are characteristic of the indazole chromophore [22]. The compound typically shows strong absorption bands in the region of 250-280 nm, attributable to π→π* transitions within the aromatic system [24]. Additional absorption bands may appear at longer wavelengths (300-350 nm) due to n→π* transitions involving the nitrogen atoms and the hydroxyl group [22]. The UV-Vis spectrum can be influenced by solvent polarity and pH, reflecting changes in the electronic distribution and tautomeric equilibrium of the molecule [24].

Mass Spectrometric Behavior

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 1H-Indazol-3-ol [14] [22]. The electron impact mass spectrum typically shows a molecular ion peak at m/z 134, corresponding to the molecular weight of C7H6N2O [14] [19]. The fragmentation pattern often includes characteristic peaks resulting from the loss of OH (m/z 117), N2 (m/z 106), and other structural fragments [14] [22].

High-resolution mass spectrometry confirms the molecular formula with high precision, typically showing an exact mass that closely matches the calculated value for C7H6N2O [14] [19]. The mass spectrometric behavior of 1H-Indazol-3-ol can be influenced by the ionization technique employed, with electrospray ionization (ESI) often producing [M+H]+ ions at m/z 135 in positive mode or [M-H]- ions at m/z 133 in negative mode [14] [22].

Physicochemical Parameters

Melting Point and Thermal Properties

1H-Indazol-3-ol exhibits a well-defined melting point in the range of 247-249°C, indicating its high thermal stability [16] [17]. This relatively high melting point is consistent with the presence of strong intermolecular hydrogen bonding in the crystal lattice [16] [19]. Differential scanning calorimetry (DSC) studies have shown that the compound undergoes a sharp endothermic transition at its melting point, with minimal decomposition [17] [19].

The predicted boiling point of 1H-Indazol-3-ol is approximately 366.5±15.0°C at atmospheric pressure, although direct experimental determination is challenging due to potential thermal decomposition before reaching this temperature [16] [19]. Thermogravimetric analysis (TGA) indicates that the compound remains relatively stable up to temperatures approaching its melting point, after which gradual decomposition occurs [16] [17].

Solubility Characteristics in Various Media

The solubility profile of 1H-Indazol-3-ol varies significantly across different solvents, reflecting its molecular structure and capacity for hydrogen bonding [12] [16]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), moderate solubility in alcohols like methanol and ethanol, and limited solubility in water and non-polar solvents [12] [19].

Table 1: Solubility Characteristics of 1H-Indazol-3-ol in Various Solvents

| Solvent | Solubility |

|---|---|

| DMSO | Soluble |

| Methanol | Soluble |

| Ethanol | Moderately soluble |

| Water | Slightly soluble |

| Chloroform | Slightly soluble |

| Acetone | Moderately soluble |

The solubility behavior of 1H-Indazol-3-ol is influenced by temperature, with increased solubility generally observed at elevated temperatures in most solvents [12] [16]. The compound's limited water solubility can be attributed to its relatively hydrophobic benzene ring, while its solubility in polar organic solvents is facilitated by hydrogen bonding interactions involving the hydroxyl group and nitrogen atoms [12] [19].

pKa Values and Acid-Base Properties

1H-Indazol-3-ol exhibits amphoteric behavior due to the presence of both acidic (hydroxyl group) and basic (nitrogen atoms) functionalities [16] [19]. The predicted pKa value for the compound is approximately 6.30±0.50, indicating moderate acidity of the hydroxyl group [16] [19]. This acidity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the five-membered ring [16] [25].

The acid-base properties of 1H-Indazol-3-ol are influenced by its tautomeric equilibrium between the hydroxy and keto forms [16] [25]. In basic media, deprotonation of the hydroxyl group can occur, leading to the formation of a resonance-stabilized anion [16] [19]. Conversely, in acidic media, protonation typically occurs at one of the nitrogen atoms, resulting in a positively charged species [16] [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant